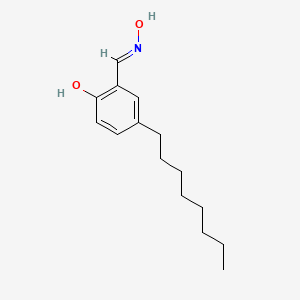

Benzaldehyde oxime, 2-hydroxy, 5-octyl

Description

Historical Context and Evolution of Substituted Benzaldehyde (B42025) Oximes in Academic Inquiry

The utility of oximes as chelating agents for metals has been recognized for over a century. Salicylaldoxime (B1680748), the parent compound lacking an alkyl substituent, was identified early on for its ability to form stable complexes with various transition metal ions. wikipedia.orgchemicalbook.com In analytical chemistry, it was traditionally used for the gravimetric determination of metals like copper, with which it forms a distinct greenish-yellow precipitate in weakly acidic solutions. wikipedia.org

The major evolution in the application of substituted benzaldehyde oximes came with the burgeoning field of hydrometallurgy in the mid-20th century. This period saw a shift from pyrometallurgical (high-temperature) to hydrometallurgical (aqueous solution-based) processes for metal extraction, which are often more economical and environmentally benign for treating low-grade ores. researchgate.net This shift created a demand for highly selective and efficient organic extractants for use in solvent extraction processes.

The first generation of commercial oxime-based extractants for copper, developed in the 1960s, included aliphatic hydroxyoximes like LIX® 63. saimm.co.za While selective for copper, these early reagents were limited by their requirement for a relatively high pH (above 5) to be effective, making them unsuitable for the highly acidic leach liquors typically produced from ore processing. saimm.co.za

A significant breakthrough occurred with the introduction of aromatic oximes, specifically 2-hydroxy-5-alkylbenzaldehyde oximes. The incorporation of an aromatic ring had an electron-withdrawing effect that enabled the oxime to extract copper at the lower pH values characteristic of industrial leach solutions. saimm.co.za This led to the development of reagents like LIX® 65N, which featured a nonyl (C9) alkyl group in the para position. saimm.co.za The addition of the alkyl chain was a critical modification, as it significantly increased the molecule's solubility in the organic solvents used in extraction circuits and reduced its solubility in the aqueous phase, thereby minimizing reagent loss.

Further research and development led to a variety of commercial extractants, often formulations containing a blend of different oximes to optimize extraction and stripping kinetics. For instance, ketoxime derivatives, such as 2-hydroxy-5-nonylacetophenone oxime (a component of LIX® 84-I), were introduced and often mixed with aldoximes to create reagents with tailored properties for specific operational needs. basf.comijres.org This evolution from simple analytical reagents to sophisticated industrial chemicals underscores the sustained academic and industrial interest in the versatile chemistry of substituted benzaldehyde oximes.

Significance of the 2-Hydroxy-5-Alkylbenzaldehyde Oxime Scaffold in Contemporary Chemical Science

The 2-hydroxy-5-alkylbenzaldehyde oxime scaffold is of paramount importance in modern chemical science, primarily due to its role as a highly effective and selective chelating agent for metal ions, particularly copper(II). mdpi.com The key to its function lies in its molecular architecture. The ortho-hydroxyl group and the oxime group work in concert to form a bidentate ligand that can bind to a metal ion, forming a stable six-membered chelate ring. chemicalbook.com This chelation process involves the displacement of a proton from the phenolic hydroxyl group, which is why the extraction is pH-dependent. semanticscholar.org

The alkyl group at the 5-position, while not directly involved in coordination with the metal ion, plays a crucial role in the practical application of these molecules as solvent extraction reagents. mdpi.com The length and branching of this alkyl chain have a profound impact on the molecule's physicochemical properties, which in turn dictate its performance.

Key contributions of the 5-alkyl group:

Enhanced Lipophilicity: The primary function of the alkyl group is to increase the molecule's solubility in the nonpolar organic diluents (like kerosene) used in solvent extraction circuits. This ensures that the extractant and its metal complex remain in the organic phase. mdpi.com

Reduced Aqueous Solubility: Concurrently, the alkyl chain minimizes the solubility of the extractant in the aqueous phase, which is critical for reducing reagent loss and preventing contamination of the final electrolyte. mdpi.com

Influence on Extraction and Stripping Kinetics: The structure of the alkyl group can influence the rate at which the extractant complexes with the metal ion (extraction) and the ease with which the metal is released (stripping). Branched alkyl chains, such as tert-octyl, can introduce steric hindrance around the chelating site. dntb.gov.uascispace.com This steric effect can enhance selectivity, for example, by improving the separation of copper(II) from iron(III). dntb.gov.uascispace.com

The general reaction for the extraction of copper(II) by a 2-hydroxy-5-alkylbenzaldehyde oxime (represented as RH) can be described as follows:

2 RH(org) + Cu2+(aq) ⇌ CuR2(org) + 2 H+(aq) researchgate.net

This equilibrium highlights the exchange of copper ions from the aqueous phase for protons from the organic extractant. The efficiency of this process is a direct consequence of the unique properties endowed by the 2-hydroxy-5-alkylbenzaldehyde oxime scaffold.

| Compound | R Group | Molecular Formula | Molecular Weight (g/mol) | Log P (Hydrophobicity) | Key Feature |

|---|---|---|---|---|---|

| Salicylaldoxime | -H | C₇H₇NO₂ | 137.14 | 1.63 | Parent compound, higher aqueous solubility. mdpi.com |

| tert-Butylsalicylaldoxime | -C(CH₃)₃ | C₁₁H₁₅NO₂ | 193.24 | 3.35 | Increased hydrophobicity over parent compound. mdpi.com |

| tert-Octylsalicylaldoxime | -C(CH₃)₂CH₂C(CH₃)₃ | C₁₅H₂₃NO₂ | 249.35 | 5.41 | High hydrophobicity and steric hindrance, enhancing selectivity. mdpi.comdntb.gov.ua |

| Nonylsalicylaldoxime | -C₉H₁₉ | C₁₆H₂₅NO₂ | 263.38 | 5.84 | Strong hydrophobicity, widely used in commercial extractants. mdpi.comfrontiersin.org |

Scope and Research Trajectories for Benzaldehyde Oxime, 2-Hydroxy, 5-Octyl, and Cognate Structures

While much of the commercial success has been built upon the nonyl (C9) and dodecyl (C12) substituted salicylaldoximes, research continues into derivatives with other alkyl chains, including the octyl (C8) variant. nih.govdss.go.th The primary goal of this research is to fine-tune the properties of the extractant to meet the evolving challenges in hydrometallurgy, such as processing ores with different impurity profiles or operating under more demanding conditions.

Current and future research directions include:

Synthesis of Novel Structures: Academic and industrial labs continue to synthesize and characterize new 2-hydroxy-5-alkylbenzaldehyde oximes. For instance, the synthesis of tert-octylsalicylaldoxime has been reported with high yield and purity, and its performance has been shown to be excellent for copper recovery, particularly in terms of selectivity against other metals like nickel. frontiersin.orgnih.gov

Structure-Activity Relationship Studies: A significant area of research involves systematically modifying the structure of the alkyl group and other parts of the molecule to understand how these changes affect extraction efficiency, selectivity, and kinetics. Studies comparing salicylaldoxime, tert-butylsalicylaldoxime, tert-octylsalicylaldoxime, and nonylsalicylaldoxime have demonstrated that increasing the size of the alkyl group enhances copper extraction ability due to increased hydrophobicity. mdpi.comscispace.com Furthermore, the branched "umbrella" structure of the tert-octyl group provides a greater steric hindrance effect compared to the linear nonyl group, leading to better separation of copper from iron(III). dntb.gov.uascispace.com

Computational Modeling: Quantum chemistry and density functional theory (DFT) are increasingly used to predict the properties of new extractant molecules. These computational studies help in designing salicylaldoxime derivatives with enhanced selectivity for copper by modeling the interaction energies between the extractant and various metal ions. dntb.gov.ua

Development of Greener Processes: There is a growing emphasis on developing more environmentally friendly synthesis routes for these oximes and on creating extraction systems that are more sustainable, for example, by using less volatile and toxic organic solvents. chemicalbook.com

The study of "this compound" and its isomers (such as the tert-octyl derivative) is a prime example of this ongoing research. By exploring variations in the C8 alkyl chain, researchers aim to optimize the balance between extractive power, selectivity, and operational performance for specific applications, such as treating copper-nickel alloy electroplating wastewater. nih.gov

| Extractant | Key Performance Metric | Conditions/Observations |

|---|---|---|

| tert-Octylsalicylaldoxime (TOSO) | High Cu(II) Extraction Efficiency (94.32%) | Achieved at an organic-to-aqueous phase ratio of 2. frontiersin.org |

| tert-Octylsalicylaldoxime (TOSO) | High Cu/Ni Separation Factor (131) | Superior to nonylsalicylaldoxime (101) in treating copper-nickel wastewater. nih.gov |

| Nonylsalicylaldoxime (NSO) | High Cu(II) Extraction Efficiency (96.82%) | Slightly higher extraction than TOSO under similar conditions. frontiersin.org |

| 2-Hydroxy-3-n-octylbenzaldoxime | Optimal Extraction and Stripping | Demonstrated excellent overall characteristics in a comparative study. dss.go.th |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

2-[(E)-hydroxyiminomethyl]-4-octylphenol |

InChI |

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-13-9-10-15(17)14(11-13)12-16-18/h9-12,17-18H,2-8H2,1H3/b16-12+ |

InChI Key |

QSWRBFIQTJUYGA-FOWTUZBSSA-N |

Isomeric SMILES |

CCCCCCCCC1=CC(=C(C=C1)O)/C=N/O |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)O)C=NO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Hydroxy 5 Alkylbenzaldehyde Oximes

Conventional Synthesis Approaches for 2-Hydroxy-5-Alkylbenzaldehyde Oximes

Conventional methods for synthesizing 2-hydroxy-5-alkylbenzaldehyde oximes are reliable and well-documented, typically involving direct oximation of the corresponding aldehyde or a multi-step process starting from a phenolic precursor.

Direct Oximation of 2-Hydroxy-5-Alkylbenzaldehydes

The most common and direct route to synthesizing 2-hydroxy-5-alkylbenzaldehyde oximes is the condensation reaction between a 2-hydroxy-5-alkylbenzaldehyde and hydroxylamine (B1172632) or its salt, such as hydroxylamine hydrochloride. ijprajournal.comnih.govwikipedia.org This reaction is a classic method for forming oximes from carbonyl compounds. ijprajournal.com

The fundamental mechanism involves a nucleophilic addition of hydroxylamine to the aldehyde's carbonyl group, which is followed by a dehydration step to yield the final oxime product. A base is typically required to neutralize the hydrochloride salt and free the hydroxylamine nucleophile. wikipedia.org

A specific protocol for a closely related compound, 2-hydroxy-5-n-octylbenzaldehyde, involves refluxing the aldehyde in ethanol (B145695) with hydroxylamine hydrochloride and potassium acetate (B1210297), which acts as the base. dss.go.th This method yields the desired oxime as pale yellow crystals after purification. dss.go.th Other common bases used in this reaction include sodium hydroxide (B78521) and sodium acetate. ijprajournal.com

Interactive Table: Conventional Direct Oximation Conditions

| Aldehyde Precursor | Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 2-Hydroxy-5-n-octylbenzaldehyde | Hydroxylamine hydrochloride, Potassium acetate | Ethanol | Reflux, 26 hours | dss.go.th |

| General Aryl Aldehydes | Hydroxylamine hydrochloride, Sodium hydroxide | Ethanol/Water | Room Temperature | ijprajournal.com |

| Benzaldehyde (B42025) | Hydroxylamine hydrochloride, Oxalic acid | Acetonitrile | Reflux, 60 minutes | orientjchem.org |

Multi-step Preparations from Phenolic Precursors

An alternative to direct oximation is a multi-step pathway that begins with a substituted phenol (B47542), in this case, a 4-alkylphenol like 4-octylphenol. This approach is particularly useful when the target aldehyde is not commercially available. The process can be broadly divided into two main stages: the synthesis of the aldehyde from the phenol, followed by the oximation of the newly formed aldehyde.

The first stage, the formylation of the phenol, introduces an aldehyde group onto the aromatic ring, ortho to the hydroxyl group. This transformation can be achieved through various methods. After the 2-hydroxy-5-alkylbenzaldehyde is synthesized and purified, it undergoes the oximation reaction as described in the previous section to yield the final product. dss.go.th This two-step sequence provides a versatile route to a wide range of substituted salicylaldoximes from readily available phenolic starting materials.

Green Chemistry and Sustainable Synthesis Routes

In response to the growing need for environmentally responsible chemical processes, green chemistry principles have been applied to the synthesis of oximes. These methods aim to reduce waste, eliminate hazardous solvents, and lower energy consumption.

Catalyst-Free Oximation in Environmentally Benign Media

Significant progress has been made in developing catalyst-free oximation reactions that operate in green solvents like water. ias.ac.in Research has demonstrated that aryl aldehydes can be efficiently converted to their corresponding oximes by reacting them with hydroxylamine hydrochloride at room temperature in mineral water. ijprajournal.comias.ac.in The natural mineral content in the water can help facilitate the reaction, negating the need for an external catalyst. ias.ac.in This approach is not only economical and practical but also significantly reduces the environmental impact. ijprajournal.com

Another prominent green strategy is the use of solvent-free, or mechanochemical, methods. "Grindstone chemistry" involves the simple grinding of the aldehyde and hydroxylamine hydrochloride, sometimes with a non-toxic catalyst like bismuth(III) oxide (Bi2O3), in a mortar and pestle at room temperature. nih.gov This technique generates localized heat from friction, driving the reaction to completion without the need for bulk solvents. nih.gov Such methods are characterized by high yields, minimal waste, and operational simplicity. nih.gov

Interactive Table: Comparison of Conventional vs. Green Oximation Methods

| Method | Solvent | Catalyst | Temperature | Reaction Time | Key Advantages |

|---|---|---|---|---|---|

| Conventional | Ethanol/Acetonitrile | Base (e.g., KOAc) or Acid (e.g., Oxalic Acid) | Reflux | Hours to >1 Day | Well-established, reliable |

| Aqueous Media | Mineral Water | None | Room Temperature | ~10 minutes | Environmentally benign, fast, catalyst-free |

| Mechanochemical | None (Solvent-free) | Optional (e.g., Bi2O3) | Room Temperature | Short | No solvent waste, high efficiency, simple |

Utilizing Renewable Bioresources in Synthesis

A key goal of sustainable chemistry is the use of renewable feedstocks instead of petrochemicals. Natural phenolic lipids, such as those found in cashew nutshell liquid (CNSL), offer a promising renewable source for the synthesis of precursors for 2-hydroxy-5-alkylbenzaldehyde oximes. orientjchem.orgsemanticscholar.orgresearchgate.net Cardanol, a major component of CNSL, is a phenol with a long alkyl chain, making it an excellent starting material for creating modified phenolic compounds. orientjchem.orgemerald.com

While direct synthesis from these bioresources can be complex, they can be chemically modified to produce the necessary phenolic or aldehydic intermediates. orientjchem.orgsemanticscholar.org For instance, syntheses have been developed for various isomeric n-octyl aldoximes starting from the renewable fatty acid, n-octanoic acid. dss.go.th Lignin, a major component of biomass, is another abundant source of phenolic compounds that can be broken down and converted into valuable chemical building blocks. researchgate.net These approaches align with the principles of a circular economy by transforming biomass waste into valuable chemical products. researchgate.net

Advanced Synthetic Strategies and Metal-Mediated Transformations

Modern synthetic chemistry offers advanced tools and strategies that can improve the efficiency and scope of oxime synthesis. These include energy-input technologies like microwave irradiation and the use of metal catalysts to mediate novel reaction pathways.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. The synthesis of oximes can be completed in minutes under microwave irradiation, compared to the hours or even days required for conventional heating methods. acs.orgnih.govresearchgate.net This method typically involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, with the microwave energy rapidly and uniformly heating the reaction mixture to drive the conversion. nih.govresearchgate.net The result is a significant reduction in reaction time, often with improved product yields. researchgate.net

Metal-mediated and metal-catalyzed reactions represent another frontier in oxime synthesis. acs.orgnih.govresearchgate.net While the direct condensation of aldehydes is common, metals can facilitate the formation of the oxime functional group from different starting materials. acs.org For example, metal complexes can be used to activate substrates for nitrosation or to catalyze the reduction of nitro compounds to form oximes. acs.orgat.ua These metal-involving reactions provide alternative synthetic routes and can offer unique selectivity and reactivity, expanding the toolkit available to synthetic chemists for creating complex oxime-containing molecules. nih.govresearchgate.netresearchgate.net

Strategies for Regioselective Functionalization

The creation of 2-hydroxy-5-alkylbenzaldehyde oximes begins with the synthesis of the corresponding aldehyde, 2-hydroxy-5-alkylbenzaldehyde. A primary challenge in this synthesis is achieving the correct substitution pattern on the phenol ring—specifically, placing the alkyl group at the para-position (position 5) and the formyl group (-CHO) at the ortho-position (position 2) relative to the hydroxyl group.

A common and effective strategy involves the ortho-formylation of a phenol that already possesses an alkyl group at the para position (a 4-alkylphenol). One established method for this regioselective formylation utilizes magnesium bis-phenoxides. google.com In this process, a 4-alkylphenol, such as 4-octylphenol, is reacted with a magnesium alkoxide like magnesium methoxide. This reaction forms a magnesium bis-(4-alkylphenoxide) intermediate. This intermediate then directs the addition of a formyl group specifically to the ortho-position when reacted with formaldehyde (B43269) or a formaldehyde-releasing compound like paraformaldehyde under anhydrous conditions. google.com The reaction is typically conducted at elevated temperatures, for instance, between 80°C and 120°C. google.com This directed ortho-formylation yields the desired 5-alkylsalicylaldehyde, which is the direct precursor to the target oxime. google.com

More recent advancements in organic synthesis have explored direct C-H bond functionalization as a powerful tool for creating complex phenol molecules. nih.gov These methods aim to overcome challenges of selectivity by using directing groups or specialized catalysts to activate specific C-H bonds on the phenol ring for functionalization, providing alternative routes to substituted phenols. nih.gov

Once the 2-hydroxy-5-alkylbenzaldehyde is synthesized, the final step is the conversion of the aldehyde to an oxime. This is typically achieved through a condensation reaction with hydroxylamine. A specific reported synthesis for 2-hydroxy-5-n-octylbenzaldehyde oxime involves refluxing the aldehyde precursor with hydroxylamine hydrochloride and potassium acetate in ethanol. dss.go.th The progress of this reaction can be monitored using techniques like thin-layer chromatography (TLC). dss.go.th

Table 1: Synthesis of 2-Hydroxy-5-n-octylbenzaldehyde Oxime from its Aldehyde Precursor dss.go.th

| Reactant | Reagent 1 | Reagent 2 | Solvent | Condition |

|---|

Metal-Involving Synthetic Approaches to Oxime Derivatives

Metal-based reagents and catalysts play a significant role in the synthesis and transformation of oximes and their precursors. acs.org The involvement of metals can be seen in both the formation of the aldehyde intermediate and in reactions involving the oxime group itself.

As detailed in the previous section, a key metal-mediated approach to the aldehyde precursor is the use of magnesium in the regioselective ortho-formylation of 4-alkylphenols. google.com The formation of the magnesium bis-hydrocarbyloxide intermediate is crucial for directing the formylation to the position adjacent to the hydroxyl group, ensuring a high yield of the 2-hydroxy-5-alkylbenzaldehyde. google.com

While the direct conversion of aldehydes to oximes is often a metal-free condensation reaction, various metal catalysts can be employed to facilitate oximation or to perform subsequent transformations. acs.orgresearchgate.net The field of metal-involving reactions of oximes is diverse, encompassing the use of metals to mediate or catalyze functionalizations and the preparation of new organic compounds, particularly nitrogen-containing heterocycles. acs.org

Transition metals such as palladium, copper, rhodium, and iron have been extensively used in reactions where the N-O bond of the oxime is cleaved. acs.orgrsc.org This reactivity has enabled the development of novel synthetic pathways. For instance, transition metal-catalyzed reactions can generate iminyl radicals from oximes, which are versatile intermediates for synthesizing N-heterocycles. nsf.gov In some methodologies, the oxime group can act as an internal oxidant and a directing group in metal-catalyzed C-H activation reactions, leading to the formation of complex cyclic structures like isoquinolines and phenanthridines. rsc.org

Specific examples of metal-catalyzed reactions involving oximes include:

Palladium-catalyzed reactions: O-Acyloximes can undergo palladium-catalyzed intramolecular C-H amination. acs.org

Copper-catalyzed reactions: Copper salts can catalyze the synthesis of highly substituted pyridines from oxime acetates and aldehydes. rsc.org

Rhodium-catalyzed reactions: Rhodium catalysts have been used in the [2+2+2] cycloaddition of diynes and aldehyde oximes to synthesize pyridines. rsc.org

Iron-catalyzed reactions: Iron can catalyze the intramolecular N-arylation of O-acetyl oximes to form phenanthridine (B189435) derivatives. rsc.org

These metal-involving approaches highlight the versatility of the oxime functional group as a key component in advanced organic synthesis, extending beyond its role as a simple derivative of an aldehyde. acs.org

Table 2: Examples of Metal-Catalyzed Reactions Involving Oxime Derivatives

| Metal Catalyst/Reagent | Oxime Substrate Type | Reaction Type | Product Type |

|---|---|---|---|

| Magnesium Alkoxide | 4-Alkylphenol (precursor) | Ortho-formylation | 2-Hydroxy-5-alkylbenzaldehyde google.com |

| Palladium(0) | Cyclohexenone oxime esters | Semmler-Wolff Reaction | Primary anilines rsc.org |

| Copper(I) Bromide | Ketone oxime acetates | Heterocyclization | Substituted pyridines rsc.org |

| Rhodium complexes | Aldehyde oximes | [2+2+2] Cycloaddition | Pyridines rsc.org |

Mechanistic Investigations of Chemical Reactivity and Transformations

Complexation Reaction Mechanisms with Metal Ions

The ability of Benzaldehyde (B42025) oxime, 2-hydroxy, 5-octyl to form stable complexes with metal ions is central to its utility. This section explores the mechanistic details of these interactions, with a particular focus on copper(II).

Coordination Modes and Ligand-Metal Interactions (e.g., with Copper(II))

Benzaldehyde oxime, 2-hydroxy, 5-octyl, like other salicylaldoxime (B1680748) derivatives, functions as a bidentate chelating ligand, meaning it binds to a central metal ion through two donor atoms. wikipedia.org Upon reaction with a metal ion such as copper(II), the acidic proton of the phenolic hydroxyl group is displaced. wikipedia.org Coordination then occurs through the negatively charged phenolate (B1203915) oxygen and the nitrogen atom of the oxime group. researchgate.netnih.gov This simultaneous binding creates a stable five-membered chelate ring, which is a thermodynamically favorable arrangement.

2 C₁₅H₂₂NO₂⁻H + Cu²⁺ → Cu(C₁₅H₂₂NO₂)₂ + 2 H⁺ wikipedia.org

In some cases, particularly in the formation of polynuclear or polymeric structures, the oxygen atom of the oxime's hydroxyl group may also participate in coordination. researchgate.netnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Ligand Type | Bidentate Chelator | wikipedia.org |

| Coordinating Atoms | Phenolate Oxygen, Oxime Nitrogen | researchgate.netnih.gov |

| Typical Stoichiometry | 2:1 (Ligand:Cu(II)) | wikipedia.org |

| Resulting Geometry | Square-Planar | nih.gov |

| Complex Charge | Neutral | wikipedia.org |

Influence of Steric and Electronic Factors on Complex Stability

The stability of the metal complexes formed is significantly modulated by the steric and electronic characteristics of the substituents on the salicylaldoxime framework. researchgate.netnih.gov

Electronic Factors: The 5-octyl substituent is an alkyl group, which exerts a positive inductive effect (+I). This electron-donating nature increases the electron density on the aromatic ring and, consequently, on the coordinating phenolate oxygen and oxime nitrogen atoms. researchgate.net An increase in the basicity of these donor atoms enhances their ability to donate electron density to the metal center, resulting in a stronger and more stable ligand-metal bond. researchgate.net In contrast, the presence of electron-withdrawing substituents on the ring tends to decrease the stability of the corresponding metal complexes. theshifters.it

Steric Factors: The octyl group introduces considerable steric bulk. While excessive steric hindrance near the coordination site can destabilize a complex, the placement of the octyl group at the 5-position is sufficiently remote from the chelating center to have a minimal negative impact on the formation of the primary coordination sphere. nih.govresearchgate.net The primary role of this large alkyl group is to impart high lipophilicity (solubility in organic solvents) to both the ligand and its metal complexes. doi.org This property is crucial for its application in solvent extraction processes, facilitating the transfer of metal ions from an aqueous phase to an organic phase. doi.org

| Factor | Effect of 5-Octyl Group | Consequence for Complex Stability | Reference |

|---|---|---|---|

| Electronic | Electron-donating (+I effect) | Increases electron density on donor atoms, strengthening the metal-ligand bond and enhancing stability. | researchgate.net |

| Steric | Bulky group remote from the coordination site | Minimal direct destabilizing effect; primarily increases lipophilicity for solvent extraction applications. | nih.govdoi.org |

Role of Pseudomacrocyclic Hydrogen Bonding in Complex Formation

A defining characteristic that contributes significantly to the stability of bis(salicylaldoximato)copper(II) complexes is the formation of an extensive intramolecular hydrogen-bonding network. researchgate.net This network creates a highly stable 14-membered pseudomacrocyclic structure. doi.org

Intramolecular and Intermolecular Reactions

Beyond its coordination chemistry, the inherent structure of this compound allows for a range of chemical transformations centered on its functional groups.

Analysis of Intramolecular Charge Transfer Processes

The molecular architecture of this compound is conducive to intramolecular charge transfer (ICT) phenomena. The molecule contains potent electron-donating groups (the phenolic -OH and the alkyl -C₈H₁₇) and an electron-accepting group (the oxime, -CH=NOH) attached to a conjugated aromatic system. This arrangement facilitates the redistribution of electron density upon electronic excitation, such as the absorption of UV-visible light.

An ICT transition involves the promotion of an electron from a high-energy occupied molecular orbital (HOMO), which is typically localized on the electron-rich portion of the molecule, to a low-energy unoccupied molecular orbital (LUMO) that is centered on the electron-deficient portion. aps.orgnih.gov These electronic transitions are responsible for the characteristic absorption spectra of the compound and its brightly colored metal complexes. chemicalbook.com

Studies on Oxidation and Functionalization of Hydroxyl and Oxime Groups

The reactivity of the molecule is dominated by its phenolic hydroxyl and oxime functionalities.

Oxidation and Functionalization of the Hydroxyl Group: The phenolic proton is acidic and is the first site of reaction during metal complexation or reaction with a base. wikipedia.org The hydroxyl group itself can be functionalized through etherification reactions (alkylation or arylation), though this would block its ability to coordinate with metal ions. juniperpublishers.com Furthermore, the phenol (B47542) ring is susceptible to ligand-centered oxidation, which can generate phenoxyl radical species. ias.ac.in

Reactions of the Oxime Group: The oxime group exhibits diverse reactivity. wikipedia.org It can undergo acid-catalyzed hydrolysis to revert to the parent aldehyde and hydroxylamine (B1172632). wikipedia.org Reduction of the C=N bond, typically through catalytic hydrogenation or with hydride reagents, yields the corresponding primary amine. wikipedia.org A significant transformation is the Beckmann rearrangement, where treatment with strong acids or other electrophilic reagents converts the oxime into a corresponding amide. wikipedia.orgresearchgate.net

| Functional Group | Reaction Type | Product | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Deprotonation | Phenolate Anion (for complexation) | wikipedia.org |

| Oxidation | Phenoxyl Radical | ias.ac.in | |

| Oxime (-CH=NOH) | Hydrolysis (acidic) | Aldehyde (-CHO) | wikipedia.org |

| Reduction | Primary Amine (-CH₂-NH₂) | wikipedia.org | |

| Beckmann Rearrangement | Amide | wikipedia.org |

Nucleophilic Reactivity and Substitution Pathways

The nucleophilic character of this compound, is a pivotal aspect of its chemical behavior. The presence of the oxime and hydroxyl functional groups on the benzene (B151609) ring dictates its reactivity in various substitution reactions.

Aminolysis Reactions of N-Hydroxy Oxime Derivatives

While specific studies on the aminolysis of this compound are not extensively documented, the reactivity of analogous N-hydroxy oxime derivatives, such as N-hydroxysuccinimide esters, provides a foundational understanding of the potential reaction mechanisms. mst.edu The aminolysis of these esters generally proceeds via a tetrahedral intermediate, which then breaks down to form the final products. mst.edu The rate of these reactions is significantly influenced by the basicity of the amine, with a more than 10,000-fold variation in reactivity observed across a range of amines. mst.edu

A key mechanistic feature is the potential for general-base catalysis, where a second amine molecule can facilitate proton transfer during the rate-determining step. mst.edu This suggests that in the context of this compound, the reaction with amines could follow a similar pathway, influenced by the steric and electronic environment of the oxime group.

Table 1: Factors Influencing Aminolysis of N-Hydroxy Oxime Derivatives

| Factor | Observation | Mechanistic Implication |

|---|---|---|

| Amine Basicity | A Brønsted-type plot of log(k_obsd) vs. pKa shows a slope of approximately 0.7 for unhindered amines. mst.edu | Indicates a significant degree of bond formation in the transition state leading to the tetrahedral intermediate. |

| Steric Hindrance | Sterically hindered amines exhibit depressed reaction rates. mst.edu | Supports the formation of a crowded tetrahedral intermediate prior to the rate-determining step. |

Factors Governing Nucleophilic Aromatic Substitution in Oxime Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for many aromatic compounds. The reactivity in these systems is governed by several key factors, including the nature of the substrate, the leaving group, the nucleophile, and the solvent. researchgate.net For an SNAr reaction to occur, the aromatic ring must be electron-deficient, a condition often met by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

In the case of this compound, the oxime and hydroxyl groups can influence the electron density of the aromatic ring. The substitution pattern is determined by the position of the leaving group, and the reaction rate is enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.com

Table 2: Key Factors in Nucleophilic Aromatic Substitution

| Factor | Influence on Reactivity | Rationale |

|---|---|---|

| Substrate Structure | Electron-withdrawing groups (EWGs) at ortho and para positions to the leaving group enhance reactivity. dalalinstitute.com | EWGs stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects. masterorganicchemistry.com |

| Leaving Group | The rate of reaction is influenced by the ability of the leaving group to depart. The typical order of leaving group ability in aromatic systems is F > NO2 > OTs > SOPh > Cl > Br > I. dalalinstitute.com | A better leaving group facilitates the re-aromatization of the ring in the final step of the reaction. |

| Nucleophile | The nucleophilicity of the attacking species is a primary determinant of the reaction rate. | Stronger nucleophiles will attack the electron-deficient aromatic ring more readily. |

| Solvent | The solvent can influence the stability of the intermediates and transition states. | Polar aprotic solvents are often used to solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity. researchgate.net |

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and understanding the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

An FT-IR spectrum of "Benzaldehyde oxime, 2-hydroxy, 5-octyl" would be expected to reveal characteristic absorption bands corresponding to its various functional groups. The analysis would focus on identifying key vibrational modes such as the O-H stretching of the phenolic and oxime groups, the C-H stretching of the alkyl chain and aromatic ring, the C=N stretching of the oxime, and the C=C stretching of the benzene (B151609) ring. The precise wavenumbers of these bands would provide insight into intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the oxime nitrogen.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR, an FT-Raman spectrum would provide information on the non-polar bonds and symmetric vibrations within the molecule. Key features would include the symmetric stretching of the aromatic ring and the vibrations associated with the octyl group's carbon skeleton. Comparing the FT-IR and FT-Raman spectra would help in a more complete assignment of the vibrational modes of the molecule.

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy techniques like UV-Vis are used to study the electronic transitions within a molecule and determine its optical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap

The UV-Vis absorption spectrum, typically recorded in a solvent like ethanol (B145695), would show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the oxime group. From this data, the optical band gap (Eg) of the material can be estimated using a Tauc plot, which provides information about the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Non-Linear Optical (NLO) Activity Assessment

The investigation of non-linear optical (NLO) properties would involve computational studies to calculate parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These calculations help in assessing the potential of the compound for applications in optoelectronics. A significant first-order hyperpolarizability value, often compared to a standard like urea, would indicate promising NLO activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the chemical environment of its nuclei, primarily ¹H and ¹³C. A detailed analysis of the ¹H NMR spectrum would reveal signals corresponding to the protons of the hydroxyl, aromatic, methine (CH=N), and octyl groups, with their chemical shifts and coupling patterns confirming their connectivity. The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom in the molecule, providing a complete picture of the carbon framework. This combined NMR data would be essential for the unambiguous structural confirmation of "this compound."

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses

Detailed ¹H NMR data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values for "this compound," are not available in the surveyed literature. This information is crucial for the unambiguous assignment of protons in the molecule, confirming the structure, and providing insight into the electronic environment of the aromatic and aliphatic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses

Specific ¹³C NMR spectral data, which would provide the chemical shifts of each unique carbon atom in "this compound," could not be found. This analysis is essential for confirming the carbon skeleton of the molecule, including the positions of the hydroxyl, oxime, and octyl groups on the benzaldehyde (B42025) framework.

X-ray Crystallography and Solid-State Structural Analysis

Information regarding the single-crystal X-ray analysis of "this compound," is not present in the available scientific literature. Such studies are necessary to determine the precise three-dimensional arrangement of atoms in the solid state.

Determination of Molecular Conformation and Packing

Without crystallographic data, the molecular conformation, including bond lengths, bond angles, and torsion angles, cannot be detailed. Similarly, the arrangement of molecules within the crystal lattice, known as crystal packing, remains undetermined.

Elucidation of Hydrogen Bonding Networks in Crystalline Structures

A definitive analysis of the hydrogen bonding networks requires crystal structure data. While it can be inferred that the hydroxyl and oxime groups would participate in intra- and intermolecular hydrogen bonds, the specific distances, angles, and patterns of these interactions in the crystalline solid are unknown.

Computational Chemistry and Quantum Mechanical Insights

Density Functional Theory (DFT) Studies of Molecular Structure and Energetics

DFT has proven to be a reliable method for investigating the structural and energetic properties of organic molecules. longdom.org Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between computational cost and accuracy. longdom.orgresearchgate.net

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For the representative molecule, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime (PDBO), DFT calculations have been used to determine key bond lengths and angles. longdom.org

The optimized structure reveals important details about its geometry. For instance, the two aromatic rings in the PDBO structure are found to be coplanar. longdom.org The bond angles involving the azo group (-N=N-) and the benzene (B151609) rings (C2-C3-N12 and C15-C14-C13 at 115°, and C4-C3-N12 and C16-C14-N13 at 124°) suggest a lack of significant steric hindrance. longdom.org The calculated N=N double bond length is 1.253 Å, which is in good agreement with established literature values for azo compounds. longdom.org

Below is a table of selected calculated bond parameters for the representative molecule.

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| N12=N13 | 1.253 | C2-C3-N12 | 115 |

| C3-N12 | 1.4178 | C4-C3-N12 | 124 |

| C14-N13 | 1.4159 | C15-C14-N13 | 115 |

| C16-C14-N13 | 124 |

Data derived from studies on 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime (PDBO). longdom.org

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The calculations can confirm that the optimized structure corresponds to a true energy minimum and allow for the assignment of specific vibrational modes to the observed spectral bands. longdom.orgacadpubl.eu

For the PDBO molecule, which has C1 point group symmetry and consists of 29 atoms, a total of 81 normal modes of vibration are possible. longdom.orgacadpubl.eu DFT calculations have been used to assign these vibrational modes. For example, the O-H stretching vibrations, which are sensitive to hydrogen bonding, have been calculated and compared to experimental FT-IR spectra. malayajournal.org The phenolic O-H stretch is observed at a higher frequency than the oxime O-H stretch, which is attributed to the greater ionic character of the phenolic group. acadpubl.eumalayajournal.org The out-of-plane O-H bending vibration is calculated at 672 cm⁻¹, corresponding to the experimentally observed FT-IR band at 682 cm⁻¹. acadpubl.eu

The table below presents a selection of calculated and experimental vibrational frequencies for key functional groups in the representative molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| Phenolic O-H Stretch | 3685 | 3854 | - |

| Oxime O-H Stretch | 3480 | 3416 | - |

| O-H In-plane bend | 1311 | 1301 | 1312 |

| O-H Out-of-plane bend | 672 | 682 | - |

| N=N Stretch | - | 1482 | 1493 |

| C-N Stretch | 1171 | 1107 | 1108 |

Data derived from studies on 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime (PDBO). acadpubl.eumalayajournal.org

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential applications. Computational methods provide several descriptors that offer insights into the electron distribution and charge transfer possibilities.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com

For the PDBO analogue, the HOMO and LUMO energies were calculated at the B3LYP/6-311++G(d,p) level. acadpubl.eu The HOMO energy was found to be -6.2695 eV and the LUMO energy was -2.5094 eV. acadpubl.eu This results in a HOMO-LUMO energy gap of 3.7601 eV, which suggests a significant degree of stability and indicates that charge transfer can occur within the molecule. acadpubl.eumalayajournal.org

Based on these energies, several quantum chemical parameters can be calculated:

| Parameter | Value (eV) |

| HOMO Energy | -6.2695 |

| LUMO Energy | -2.5094 |

| Energy Gap (ΔE) | 3.7601 |

| Ionization Potential (I) | 6.2695 |

| Electron Affinity (A) | 2.5094 |

| Electronegativity (χ) | 4.3894 |

| Chemical Hardness (η) | 1.88005 |

Data derived from studies on 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime (PDBO). acadpubl.eu

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. acadpubl.eu The MEP surface displays regions of different electrostatic potential in color-coded format. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. malayajournal.org

In the MEP map of PDBO, the most negative regions are located around the electronegative oxygen and nitrogen atoms, indicating these are the primary sites for electrophilic attack. acadpubl.eu Conversely, the hydrogen atoms, particularly of the hydroxyl groups, show the most positive potential, making them susceptible to nucleophilic attack. acadpubl.eu The potential ranges from -7.271e-2 (red) to +7.271e-2 (blue), providing a clear visual representation of the molecule's reactivity landscape. acadpubl.eu

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering further insight into the distribution of electrons. researchgate.net This analysis helps to identify atoms that are electron-rich or electron-deficient, which complements the information obtained from MEP mapping.

In studies of the PDBO molecule, Mulliken charge analysis was performed using the B3LYP/6-311++G(d,p) method. longdom.org The analysis reveals the charge distribution across the entire molecule. For instance, the oxygen and nitrogen atoms are found to carry negative charges, as expected from their high electronegativity, while hydrogen atoms and some carbon atoms carry positive charges. This detailed charge distribution is fundamental to understanding the molecule's dipole moment and its interactions with other molecules. researchgate.net

Intermolecular Interaction Analysis

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding and non-covalent interactions. An AIM analysis of Benzaldehyde (B42025) oxime, 2-hydroxy, 5-octyl would reveal the nature of intramolecular hydrogen bonds, such as between the hydroxyl group and the oxime nitrogen, as well as weaker van der Waals interactions involving the octyl chain.

The analysis would involve locating bond critical points (BCPs) and analyzing the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points. Positive values of the Laplacian for non-covalent interactions would characterize them as closed-shell interactions, typical of hydrogen bonds and van der Waals forces. While this methodology is well-established, specific AIM data for "Benzaldehyde oxime, 2-hydroxy, 5-octyl" has not been reported in the scientific literature.

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions. By plotting the RDG versus the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density, it is possible to identify and distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes).

For this compound, an RDG analysis would be expected to visualize the intramolecular hydrogen bond between the phenolic hydroxyl group and the oxime group. Furthermore, it would map the van der Waals interactions associated with the long octyl chain and the aromatic ring. These interactions are crucial for understanding the molecule's conformation and how it interacts with other molecules. At present, there are no published studies containing RDG analysis specifically for this compound.

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electronic structure that provide insights into the localization of electrons, thus revealing the nature of chemical bonds and lone pairs. In this compound, an ELF and LOL analysis would clearly delineate the covalent bonds, the lone pairs on the oxygen and nitrogen atoms, and the delocalized π-system of the benzene ring.

These studies would provide a visual and quantitative description of the electron pairs, which is fundamental to understanding the molecule's reactivity and electronic properties. The localization of electrons in the oxime and hydroxyl groups would be of particular interest, as these are key functional groups. However, specific ELF and LOL computational data for "this compound" are not available in the current body of scientific literature.

Coordination Chemistry and Metal Ion Complexation Research

Metal Ion Extraction and Separation Science

Research into Benzaldehyde (B42025) oxime, 2-hydroxy, 5-octyl and its analogs, such as 5-nonylsalicylaldoxime, has been pivotal in advancing the field of metal ion extraction. These compounds are highly valued for their ability to selectively bind with specific metal ions in a mixture, facilitating their separation and purification.

Salicylaldoximes substituted with long-chain alkyl groups, like the 5-octyl or 5-nonyl variants, are renowned for their high selectivity in extracting divalent metal ions, especially Copper(II), from aqueous solutions. smolecule.comsemanticscholar.org These extractants form stable chelate complexes with Cu(II) by coordinating through the phenolic oxygen and the oxime nitrogen atoms. smolecule.com This process is highly pH-dependent, allowing for controlled extraction by adjusting the acidity of the aqueous phase. smolecule.comresearchgate.net

The general equilibrium for the extraction of a divalent metal ion (M²⁺) can be represented as: M²⁺(aq) + 2LH(org) ⇌ ML₂(org) + 2H⁺(aq) where LH represents the oxime extractant in the organic phase. smolecule.com

The strong extraction capability for copper is a key feature, but selectivity over other metals like nickel, cobalt, and zinc is also crucial. semanticscholar.org For instance, studies on related compounds demonstrate significant separation factors between copper and other divalent metals. semanticscholar.org Research on 2-hydroxy-5-t-butylbenzaldehyde oxime showed that nickel extraction is feasible and depends on factors like equilibrium pH and the organic diluent used, forming a 1:2 metal-to-ligand complex. researchgate.net While 2-hydroxy-5-nonyl benzaldehyde oxime shows strong extraction for copper, it can be difficult to strip, whereas the related 2-hydroxy-5-nonyl acetophenone (B1666503) oxime has better stripping performance but lower extraction ability. semanticscholar.org

| Metal Ion Pair | Separation Factor (β) |

|---|---|

| Cu/Zn | 227.370 |

| Cu/Co | 199.094 |

| Cu/Ni | 188.889 |

Data derived from a study on a novel C=O–NOH-contained compound, showing separation factors in comparison to 2-hydroxy-5-nonyl benzaldehyde oxime. semanticscholar.org

The class of 2-hydroxy-5-alkylbenzaldehyde oximes are cornerstone reagents in the field of hydrometallurgy, particularly for copper production. smolecule.comresearchgate.net Commercial extractants are often based on these molecules, which are used on an industrial scale to separate and concentrate copper from leach solutions, which also contain impurities like iron. researchgate.netresearchgate.net The 5-nonyl and 5-dodecyl derivatives are common components in these commercial formulations. google.com

These reagents function as highly effective ionophores in hydrometallurgical operations, demonstrating exceptional selectivity and efficiency in extracting copper from acidic leachates. smolecule.com The long alkyl chain, such as the octyl or nonyl group, ensures high solubility of the extractant and its metal complex in the organic phase (typically a high-flashpoint kerosene), which is essential for the solvent extraction process. google.com The development of these reagents has enabled the profitable processing of low-grade copper ores and has become a standard technology for producing high-purity cathodic copper. researchgate.net

An advanced application for these oxime extractants is in pseudo-emulsion membrane systems, which combine extraction and stripping into a single unit for metal separation. smolecule.com In this technology, an organic phase containing the extractant (e.g., 2-hydroxy-5-nonylbenzaldehyde (B3055293) oxime) is emulsified with an internal stripping solution. This emulsion is then dispersed in the external feed solution containing the metal to be extracted. smolecule.com

The oxime acts as a mobile carrier or ionophore, facilitating the transport of the target metal ion (like copper) from the external feed phase, across the organic membrane, to the internal stripping phase. smolecule.com These systems have shown excellent stability and high selectivity. Research has demonstrated that in a copper-nickel system, copper transport rates can approach 100%, while nickel transport remains very low (below 3.8%), resulting in a high separation factor of 26.3. smolecule.com

The extraction efficiency and selectivity of hydroxyoxime-based systems can be further enhanced through synergistic extraction. This involves using a mixture of the primary extractant (the hydroxyoxime) with an ancillary ligand or a secondary extractant. The combined effect of the mixture is greater than the sum of the individual effects of the components.

For example, a synergistic solvent extraction process has been developed using a combination of a phosphinic acid and a hydroxyoxime. google.com This mixture has proven effective in separating groups of metals that are typically difficult to separate. google.com Similarly, studies on the extraction of nickel have explored the synergistic effects of mixing 2-hydroxy-5-nonylacetophenone oxime with organic acids like neodecanoic acid or bis(2-ethylhexyl) phosphoric acid. researchgate.net The formation of a ternary complex in the organic phase is often responsible for this synergistic enhancement. nih.gov

Rational Ligand Design for Tuned Metal Ion Affinity

To improve the performance of extractants, research focuses on rational ligand design, which involves modifying the molecular structure of the extractant to fine-tune its properties, such as metal ion affinity, extraction strength, and stripping kinetics.

The properties of salicylaldoxime (B1680748) extractants are highly sensitive to the nature and position of substituents on the aromatic ring. core.ac.uk The strength of the extractant is directly related to the acidity of the ligand's phenolic proton (pKa). Introducing electron-withdrawing groups onto the ring tends to lower the pKa, making the ligand more acidic and thus a stronger extractant. core.ac.uk

A detailed study on a series of 5-alkyl-3-X-2-hydroxybenzaldehyde oximes (where X is a range of substituents) found that 3-substitution can alter the reagent's strength by two orders of magnitude. core.ac.uk The dominant effect determining extractant strength was identified as the ability of the 3-substituent to "buttress" or support the pseudomacrocyclic hydrogen bond between the oxime's hydrogen and the phenolic oxygen. Ligands with 3-substituents capable of accepting hydrogen bonds were found to be stronger extractants. core.ac.uk Conversely, bulky substituents that introduce steric hindrance can weaken the extractant's performance. core.ac.uk The 5-alkyl group, such as the octyl group, primarily serves to ensure solubility in the organic diluent. google.com

| Substituent Type | Effect on Phenolic pKa | Effect on Extractant Strength | Example |

|---|---|---|---|

| Electron-withdrawing | Lowers pKa (more acidic) | Increases | 3-bromo |

| H-bond accepting | - | Increases (buttressing effect) | - |

| Bulky/Sterically hindering | - | Decreases | 3,5-di-tert-butyl |

General trends based on research into substituent effects on salicylaldoxime extractants. core.ac.uk

Structure-Activity Relationships in Metal Complex Formation

The molecular architecture of "Benzaldehyde oxime, 2-hydroxy, 5-octyl" is intrinsically linked to its potential efficacy in forming stable metal complexes. The key structural features influencing this activity are the hydroxyl (-OH) and oxime (=NOH) groups positioned ortho to each other on the benzene (B151609) ring, and the long-chain octyl group at the para position relative to the hydroxyl group.

The interplay of these functional groups dictates the ligand's interaction with metal ions. The hydroxyl group, being ortho to the oxime, facilitates the formation of a stable five- or six-membered chelate ring upon coordination with a metal ion. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complex compared to monodentate ligands. The octyl group, a bulky and lipophilic moiety, is expected to influence the solubility of both the ligand and its metal complexes in non-polar solvents, a critical factor in solvent extraction processes for metal separation.

While no specific studies on "this compound" are available, research on analogous 2-hydroxyoximes demonstrates that variations in the alkyl substituent on the aromatic ring can modulate the lipophilicity and, consequently, the extraction efficiency of metal ions. It is hypothesized that the octyl group in the title compound would impart significant solubility in organic phases, potentially making it an effective extractant for metals from aqueous solutions.

Table 1: Postulated Influence of Structural Features on Metal Complexation

| Structural Feature | Postulated Effect on Metal Complex Formation |

| 2-Hydroxy Group | Acts as a primary coordination site (phenolic oxygen). |

| Oxime Group | Provides a second coordination site (oxime nitrogen). |

| Ortho Positioning | Facilitates stable chelate ring formation. |

| 5-Octyl Group | Enhances lipophilicity, influencing solubility and extraction kinetics. |

Fundamental Aspects of Metal-Oxime Interactions

The interaction between metal ions and oxime ligands like "this compound" is a cornerstone of their coordination chemistry. These interactions are characterized by the formation of robust metal-ligand bonds, leading to the creation of well-defined complex structures.

Characterization of Metal-Oxime Complexes

The elucidation of the structure and properties of metal-oxime complexes relies on a suite of analytical techniques. Although no specific characterization data for complexes of "this compound" are available, the following methods are standard in the field for analogous compounds.

Infrared (IR) spectroscopy is a powerful tool for probing the coordination environment. The coordination of the oxime nitrogen to a metal ion typically results in a shift of the C=N stretching vibration to a lower frequency, while the formation of a metal-oxygen bond with the phenolic hydroxyl group is evidenced by changes in the O-H and C-O stretching frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the ligand's structure in the complex. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the mode of binding.

Electronic absorption (UV-Vis) spectroscopy is employed to study the electronic transitions within the metal complexes, which can provide insights into their geometry and the nature of the metal-ligand bonding.

Table 2: Common Spectroscopic Techniques for Metal-Oxime Complex Characterization

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of coordinating functional groups (C=N, O-H). |

| NMR Spectroscopy | Elucidation of the ligand's binding mode and complex structure. |

| UV-Vis Spectroscopy | Information on the electronic structure and geometry of the complex. |

Role of Oximes as Amphoteric Ligands in Coordination

Oximes, including by extension "this compound," can exhibit amphoteric behavior in their coordination to metal ions. This dual acidic and basic character stems from the presence of both a basic nitrogen atom and an acidic hydroxyl group within the oxime functionality.

The nitrogen atom of the oxime group possesses a lone pair of electrons, rendering it a Lewis base capable of donating electron density to a metal center to form a coordinate bond. Conversely, the hydroxyl proton of the oxime group is acidic and can be deprotonated, allowing the oxygen atom to coordinate to a metal ion as an anionic ligand.

In the case of "this compound," the presence of the phenolic hydroxyl group further contributes to its acidic character. The coordination behavior is thus highly dependent on the pH of the medium and the nature of the metal ion. In acidic conditions, the ligand may coordinate neutrally through the oxime nitrogen. As the pH increases, deprotonation of the phenolic and subsequently the oxime hydroxyl groups can occur, leading to the formation of anionic chelate complexes. This pH-dependent coordination is a key principle exploited in applications such as solvent extraction, where selective metal separation can be achieved by carefully controlling the acidity of the aqueous phase.

Applications in Advanced Organic Synthesis and Materials Science

Utility as Versatile Intermediates in Organic Transformations

The oxime functionality is a cornerstone of the synthetic versatility of 2-hydroxy, 5-octyl benzaldehyde (B42025) oxime. It serves as a gateway to several other important functional groups, enabling its use as a strategic intermediate in multi-step syntheses.

The Beckmann rearrangement is a classic and powerful acid-catalyzed reaction that transforms oximes into amides. For aldoximes such as Benzaldehyde oxime, 2-hydroxy, 5-octyl, this rearrangement provides a direct route to N-substituted amides. The reaction proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in the formation of an amide after tautomerization.

This transformation is significant as it allows for the conversion of an aldehyde-derived compound into a corresponding primary amide, in this case, 2-hydroxy-5-octylbenzamide. This product can be a valuable intermediate for pharmaceuticals, agrochemicals, and polymers. A variety of acidic catalysts can be employed to facilitate this reaction, offering flexibility in substrate compatibility and reaction conditions.

Table 1: Common Catalysts for the Beckmann Rearrangement

| Catalyst Class | Specific Examples |

| Protic Acids | Sulfuric acid, Polyphosphoric acid (PPA) |

| Lewis Acids | Boronic acid systems, Zinc chloride |

| Halogenated Reagents | Thionyl chloride, Phosphorus pentachloride, Cyanuric chloride |

| Other | Dichloroimidazolidinedione, Iodine |

This table presents general catalysts known to promote the Beckmann rearrangement; specific conditions would need to be optimized for this compound.

The dehydration of aldoximes is one of the most fundamental methods for the synthesis of nitriles. This compound can serve as a ready precursor to 2-hydroxy-5-octylbenzonitrile, a compound with potential applications as a building block for dyes, pharmaceuticals, and liquid crystals. This transformation involves the elimination of a water molecule from the oxime group and can be achieved using a wide array of dehydrating agents.

The reaction is prized for its efficiency and for avoiding the use of highly toxic cyanide reagents, which are common in other nitrile synthesis pathways. The choice of reagent can be tailored based on the sensitivity of other functional groups on the molecule. For instance, milder conditions can be used to preserve the phenolic hydroxyl group.

Table 2: Selected Dehydrating Agents for Aldoxime to Nitrile Conversion

| Reagent | Typical Conditions |

| Diphosphorus pentoxide (P₂O₅) | Heating with the oxime |

| Ferrous sulfate (B86663) (FeSO₄) | Reflux in DMF with hydroxylamine (B1172632) hydrochloride |

| Acetic Anhydride (Ac₂O) | Often used for simple aldoximes |

| [RuCl₂(p-cymene)]₂ | Catalytic amount, neutral and mild conditions |

This table shows examples of reagents used for the dehydration of aldoximes. The optimal choice depends on the specific substrate and desired reaction scale.

Catalytic Applications of Oxime Derivatives

The ortho-hydroxy-oxime arrangement, characteristic of the salicylaldoxime (B1680748) family, is a powerful chelating motif. This structural feature allows derivatives of this compound to act as effective ligands in catalysis and to facilitate polymerization processes.

Salicylaldoxime and its derivatives are well-established as bidentate ligands capable of forming stable complexes with a wide range of transition metal ions, including palladium(II), copper(II), and manganese(III). ias.ac.inwikipedia.orgresearchgate.netmdpi.com The ligand typically coordinates to a metal center through the nitrogen atom of the oxime and the deprotonated oxygen atom of the phenolic hydroxyl group. researchgate.net

The presence of the 5-octyl group in this compound enhances its solubility in non-polar organic solvents, making its metal complexes potentially suitable as catalysts in homogeneous catalysis. Furthermore, these ligands can be anchored to a solid support, such as a polymer backbone, to create heterogeneous catalysts that are easily recoverable and reusable. Research on related salicylaldoxime complexes has pointed to their potential uses in material science and catalysis. The specific structure of these complexes can vary, leading to mononuclear, dinuclear, or polynuclear metal clusters with unique magnetic and catalytic properties. ias.ac.inmassey.ac.nz

The chelating properties of the salicylaldoxime group can be harnessed in material science. Polymers functionalized with salicylaldoxime units have been synthesized and investigated for their ability to selectively bind and remove metal ions from aqueous solutions. researchgate.net For example, a polymer created through a Mannich-type condensation of salicylaldoxime, formaldehyde (B43269), and an amine resulted in a chelating ion-exchange resin. researchgate.net This resin showed a high affinity for heavy metal ions like copper(II) while having a very low binding capacity for alkaline earth metals such as calcium(II) and magnesium(II). researchgate.net

By analogy, this compound could be incorporated as a monomer or a functional group into polymer chains. The resulting material would be expected to exhibit similar metal-chelating properties, with the long octyl chain potentially enhancing its interaction with organic media or modifying the morphology of the polymer. Such polymers are valuable in environmental remediation for the removal of heavy metals and in hydrometallurgy for the recovery of precious metals.

Development of Novel Functional Materials

The unique combination of a chelating head group and a lipophilic tail makes this compound an attractive candidate for the design of novel functional materials. Its derivatives have been explored for applications ranging from metal extraction to the creation of materials with specific magnetic or optical properties.

Salicylaldoxime derivatives are fundamental in the field of hydrometallurgy, where they are used as extractants for copper. The 2-hydroxy-5-alkylbenzaldehyde oxime structure is particularly effective for this purpose. The compound acts as a selective chelating agent that forms a neutral, organic-soluble complex with copper ions, allowing for their extraction from acidic aqueous solutions.

Beyond metal extraction, research into related salicylaldoxime derivatives has shown their utility in constructing complex molecular structures like single-molecule magnets (SMMs). By complexing these ligands with transition metals such as manganese, researchers have created polynuclear clusters with interesting magnetic behaviors. mdpi.commassey.ac.nz The ability to tune the peripheral groups on the salicylaldoxime ligand (such as the octyl group) provides a method for controlling the packing and intermolecular interactions of these magnetic clusters in the solid state. Additionally, related azo-containing salicylaldoxime compounds have been investigated for their non-linear optical (NLO) properties, which are important for applications in photonics and optical data storage.

Applications in Optical and Electrical Material Development

There is no available scientific literature detailing the application of this compound in the development of optical and electrical materials. Research into the potential nonlinear optical (NLO) properties, which are found in some salicylaldehyde (B1680747) derivatives, has not been extended to this specific long-chain alkyl-substituted oxime. The influence of the 5-octyl group on the electronic properties that would be relevant for applications in semiconductors or other electronic devices has not been a subject of published studies. While theoretical studies on the electronic properties of simpler salicylaldoxime derivatives exist, such data is not available for the title compound.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The traditional synthesis of salicylaldoximes often involves methods with significant environmental drawbacks, such as the use of toxic reagents like pyridine (B92270) and organic solvents, leading to effluent pollution and low yields. nih.govijprajournal.com Future research is increasingly focused on developing eco-friendly and economically viable synthetic routes.

Green Chemistry Approaches: Innovations in green chemistry offer promising alternatives. One such approach is the use of environmentally benign solvents. For instance, studies have demonstrated the successful synthesis of aryl oximes from aryl aldehydes and hydroxylamine (B1172632) hydrochloride in mineral water at room temperature. ias.ac.in This method is not only economical and practical but also significantly reduces the environmental impact. ias.ac.in Another green technique involves "grindstone chemistry," a solvent-free method where reactants are simply ground together, often in the presence of a non-toxic catalyst like Bi₂O₃, to produce oximes in excellent yields with minimal waste. nih.gov

Catalytic and Microwave-Assisted Synthesis: The development of novel catalysts is another key area. Research into natural acid catalysts, such as aqueous extracts from plants, presents an innovative and sustainable option for oxime synthesis. ijprajournal.com Furthermore, microwave-assisted synthesis has been shown to expedite reactions, offering shorter completion times and often higher yields compared to conventional heating methods. ijprajournal.com

Future work will likely focus on adapting and optimizing these green methodologies for the specific synthesis of Benzaldehyde (B42025) oxime, 2-hydroxy, 5-octyl. The goal is to create scalable, efficient, and sustainable processes that minimize hazardous byproducts and energy consumption.

Table 1: Emerging Green Synthesis Strategies for Oximes

| Synthesis Strategy | Key Features | Potential Advantages |

|---|---|---|

| Mineral Water Solvent | Utilizes readily available, non-toxic mineral water as the reaction medium at room temperature. ias.ac.in | Economical, environmentally friendly, simple procedure. ias.ac.in |

| Grindstone Chemistry | Solvent-free reaction achieved by grinding reactants with a catalyst (e.g., Bi₂O₃). nih.gov | Reduces waste, short reaction times, high yields, non-toxic catalyst. nih.gov |

| Natural Acid Catalysts | Employs catalysts derived from natural sources like fruit juices or plant extracts. ijprajournal.com | Sustainable, renewable, and environmentally safe. ijprajournal.com |

| Microwave Irradiation | Uses microwave energy to accelerate the reaction. ijprajournal.com | Rapid synthesis, improved yields, and energy efficiency. ijprajournal.com |

Deeper Mechanistic Understanding of Complexation and Reactivity at the Molecular Level

Benzaldehyde oxime, 2-hydroxy, 5-octyl belongs to the salicylaldoxime (B1680748) family, which are well-known chelating agents for transition metal ions. wikipedia.orgias.ac.in They are particularly effective in forming stable, charge-neutral complexes with divalent metals like copper(II). wikipedia.orgsemanticscholar.org The chelation process involves the formation of a coordination complex where the metal ion binds to both the phenolic oxygen and the oxime nitrogen of two ligand molecules. semanticscholar.orgresearchgate.net

While the general mechanism is understood, a deeper, molecular-level insight into the complexation dynamics is a critical area for future research. High-pressure crystallography and advanced spectroscopic techniques could reveal subtle details about the structural transformations that occur during metal binding and extraction. researchgate.net Understanding the precise nature of the hydrogen bonding and the coordination geometry is essential for designing more selective and efficient extractants. wikipedia.orgresearchgate.net

Future studies should investigate the kinetics and thermodynamics of complex formation specifically for the 5-octyl derivative. This includes examining how the length and structure of the alkyl group (in this case, octyl) influence the steric and electronic properties of the molecule, thereby affecting its binding affinity and selectivity for different metal ions. semanticscholar.org

Expansion of Applications in Specialized Separation Technologies

The primary application for alkylated salicylaldoximes is in hydrometallurgy for the solvent extraction of metals, most notably copper, from ore leach solutions. wikipedia.orgfrontiersin.org The long alkyl chain, such as the 5-octyl group, imparts hydrophobicity to the molecule, making it soluble in organic solvents like kerosene (B1165875) and suitable for liquid-liquid extraction processes. semanticscholar.orgfrontiersin.org

Advanced Separation Systems: Emerging research is focused on moving beyond conventional solvent extraction to more advanced systems. One promising area is the use of these compounds in emulsion liquid membrane (ELM) systems for the recovery of metals from wastewater. taylorandfrancis.com These systems can offer higher efficiency and selectivity. The development of such technologies is crucial for urban mining initiatives, which aim to recover valuable metals from electronic waste. 360iresearch.com

Selective Extraction of Critical Metals: While copper extraction is well-established, there is significant potential to expand the application of this compound and its derivatives to the selective separation of other critical and precious metals. taylorandfrancis.com360iresearch.comtandfonline.com Future research could focus on tuning the molecular structure to target metals like cobalt, nickel, lithium, and rare earth elements, which are in high demand for modern technologies. frontiersin.org360iresearch.comtandfonline.com The development of highly selective extractants is a key trend in modern hydrometallurgy. 360iresearch.comresearchgate.net

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties of molecules. researchgate.netnih.gov DFT calculations can be used to optimize molecular geometries, analyze electronic structures, and predict reactivity. longdom.orgnih.gov

Predictive Design: For this compound, DFT studies can provide valuable insights into its behavior. By calculating parameters such as Frontier Molecular Orbitals (HOMO-LUMO), Mulliken atomic charges, and Molecular Electrostatic Potential (MEP), researchers can predict the most reactive sites of the molecule and understand its interaction with metal ions. nih.govlongdom.org This knowledge is crucial for the rational design of new derivatives with enhanced properties. For example, computational models can help predict how different alkyl substituents or other functional groups would affect the molecule's extraction efficiency and selectivity for a specific metal. semanticscholar.orgnih.gov